Ipratropium bromide

COPD Asthma Muscarinic Antagonist

Ipratropium bromide distinguishes itself from other muscarinic antagonists through rapid onset (15-30 min), short duration (3-5 h), and fast receptor dissociation (t1/2=0.22 h). Unlike long-acting agents (tiotropium t1/2=27 h), it enables flexible QID or as-needed dosing in COPD/asthma research models. Its quaternary ammonium structure ensures minimal systemic absorption (~7% of inhaled dose) and negligible blood-brain barrier penetration, offering safety advantages for elderly or cognitively vulnerable research models. It provides a validated alternative bronchodilator mechanism for β2-agonist-intolerant subjects and demonstrates synergistic FEV1 enhancement (31-33%) when combined with albuterol.

Molecular Formula C20H30BrNO3
Molecular Weight 412.4 g/mol
Cat. No. B10753945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpratropium bromide
Molecular FormulaC20H30BrNO3
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
InChIInChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1
InChIKeyLHLMOSXCXGLMMN-OJZQKMKLSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipratropium Bromide: Scientific and Procurement Profile of a Quaternary Ammonium Anticholinergic Bronchodilator


Ipratropium bromide is a synthetic quaternary ammonium compound and a non-selective muscarinic acetylcholine receptor antagonist [1]. It is chemically related to atropine but, due to its quaternary amine structure, exhibits limited systemic absorption and minimal blood-brain barrier penetration [1]. The compound is primarily administered via inhalation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma, acting locally on airway smooth muscle to inhibit vagally-mediated bronchoconstriction [1].

Why Substitution of Ipratropium Bromide with Other Anticholinergics Requires Scrutiny


While many anticholinergic bronchodilators target muscarinic receptors, the therapeutic utility of ipratropium bromide is defined by a specific constellation of receptor kinetics, onset and duration of action, and systemic bioavailability that are not uniformly shared across the class [1][2]. Direct substitution with a long-acting muscarinic antagonist (LAMA) such as tiotropium, or another short-acting agent like glycopyrrolate, will result in profoundly different pharmacodynamic profiles, clinical dosing schedules, and potential for off-target effects [1][3]. Even within the subclass of short-acting muscarinic antagonists (SAMAs), differences in receptor dissociation kinetics translate into distinct durations of bronchodilation, impacting their role in acute versus maintenance therapy [2][3].

Quantitative Differentiation Guide for Ipratropium Bromide Against Key Comparators


Receptor Binding Affinity: Ipratropium Bromide vs. Tiotropium and Glycopyrrolate

Ipratropium bromide exhibits high affinity for human M3 muscarinic receptors with a pKi of 9.58, which is approximately 10- to 11-fold lower than tiotropium (pKi 11.02) and also lower than glycopyrrolate (pKi 10.04) [1][2]. In vitro studies using human lung tissue confirm that tiotropium is approximately 10-fold more potent than ipratropium bromide [1].

COPD Asthma Muscarinic Antagonist

Receptor Dissociation Kinetics: Ipratropium Bromide vs. Tiotropium and Glycopyrrolate

Ipratropium bromide dissociates rapidly from human M3 muscarinic receptors, with a half-life (t1/2) of only 0.22 hours, compared to 27 hours for tiotropium and 6.1 hours for glycopyrronium [1]. This kinetic difference is the primary determinant of its short duration of action, as it is rapidly washed out from the receptor, allowing for quick termination of effect.

COPD Receptor Pharmacology Kinetics

Duration of Action in Human Airways: Ipratropium Bromide vs. Glycopyrrolate

In isolated human airway smooth muscle, the functional duration of action (measured as the offset t1/2 for recovery of contraction after washout) is significantly shorter for ipratropium bromide (59.2 ± 17.8 min) than for glycopyrrolate (t1/2 >96 min) [1]. This in vitro finding directly correlates with the clinical observation that ipratropium requires more frequent dosing.

COPD Asthma Bronchodilation

Systemic Bioavailability and Absorption: Ipratropium Bromide vs. Tertiary Amine Anticholinergics (Atropine)

Due to its quaternary ammonium structure, ipratropium bromide exhibits very low systemic absorption. Following nebulization of a 2 mg dose, a mean of only 7% of the dose is absorbed into the systemic circulation from the lung or gastrointestinal tract [1][2]. In contrast, the tertiary amine atropine is well-absorbed systemically and crosses the blood-brain barrier, leading to central nervous system side effects [3]. The total systemic bioavailability of an inhaled dose is estimated at 7-28%, but swallowed portions contribute minimally due to poor oral absorption (2-3%) [4].

Pharmacokinetics Safety COPD

Bronchodilator Efficacy: Ipratropium Bromide vs. Theophylline in COPD

In a double-blind, placebo-controlled crossover study of 21 patients with stable COPD, a single dose of ipratropium bromide aerosol (36 μg) produced a mean peak FEV1 increase over baseline of 31%, with 90% of patients achieving at least a 15% increase [1]. In comparison, oral theophylline (titrated to serum levels of 10-20 μg/mL) produced a mean peak FEV1 increase of only 17%, with 50% of patients responding. The average FEV1 increase over a 6-hour observation period was 18% for ipratropium versus 8% for theophylline [1].

COPD Bronchodilation FEV1

Synergy in Combination Therapy: Ipratropium Bromide + Albuterol vs. Monotherapy in COPD

In a 12-week, multicenter, double-blind trial of 534 patients with stable COPD, the combination of ipratropium bromide and albuterol administered via metered-dose inhaler produced a mean peak FEV1 increase of 31-33% over baseline, which was statistically superior to both ipratropium alone (24-25%) and albuterol alone (24-27%) [1]. The area under the FEV1 curve (AUC0-4) for the combination was 21-44% greater than ipratropium alone and 30-46% greater than albuterol alone [1]. A separate 4-week crossover study confirmed these findings, showing that the combination not only improved absolute FEV1 but also reduced day-to-day variability in lung function compared to either monotherapy [2].

COPD Combination Therapy Bronchodilation

Recommended Application Scenarios for Ipratropium Bromide Based on Differentiation Evidence


Frequent or As-Needed Bronchodilation in COPD and Asthma

Due to its rapid onset (15-30 minutes) and short duration of action (3-5 hours) driven by a fast receptor dissociation half-life of 0.22 hours [1], ipratropium bromide is optimally suited for scheduled, frequent (e.g., QID) or as-needed bronchodilation. This contrasts with long-acting agents like tiotropium (t1/2 = 27 hours) [2], which are designed for once-daily maintenance. Ipratropium's kinetic profile allows for flexible dosing in response to fluctuating symptoms.

Patients with Contraindications or Intolerance to β2-Agonists

Ipratropium provides a viable alternative bronchodilator mechanism for patients who experience unacceptable side effects from β2-agonists such as albuterol (e.g., tachycardia, tremor). As demonstrated in clinical trials, it provides a significant, albeit sometimes less potent, bronchodilator effect as monotherapy, with a mean peak FEV1 increase of 24-25% in COPD [1].

Add-On Therapy to β2-Agonists for Enhanced Bronchodilation in COPD

The robust evidence of synergistic benefit when combining ipratropium bromide with albuterol supports its use as an add-on therapy. In COPD patients, this combination yields a 31-33% peak FEV1 increase, significantly exceeding monotherapy with either agent [1]. This scenario is particularly relevant for patients experiencing persistent symptoms or exacerbations despite maximal β2-agonist therapy.

Preference for an Inhaled Anticholinergic with Minimal Systemic Effects

In clinical situations where minimizing systemic anticholinergic burden is a priority (e.g., elderly patients, those with benign prostatic hyperplasia, or those at risk for cognitive effects), the low systemic bioavailability of ipratropium (approximately 7% of an inhaled dose [1]) and its inability to cross the blood-brain barrier [2] offer a distinct safety advantage over non-quaternary anticholinergics like atropine.

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